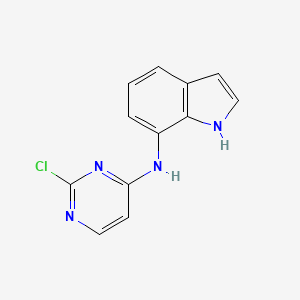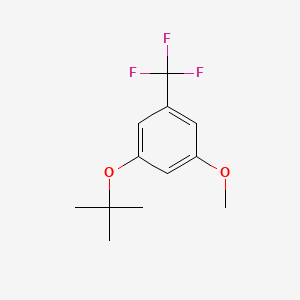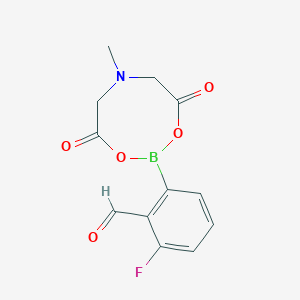![molecular formula C6H6F3NO4 B13708897 Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate typically involves the reaction of trifluoropyruvic acid with methanol in the presence of a catalyst . The reaction conditions often include controlled temperatures and pressures to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process .
Chemical Reactions Analysis
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s fluorinated groups enhance its binding affinity and selectivity, leading to specific biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate can be compared with similar compounds, such as:
- Methyl 3,3,3-trifluoro-2-hydroxy-2-[(methoxycarbonyl)amino]propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
These compounds share similar structural features but differ in their functional groups and reactivity . The unique trifluoromethyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H6F3NO4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxycarbonyliminopropanoate |
InChI |
InChI=1S/C6H6F3NO4/c1-13-4(11)3(6(7,8)9)10-5(12)14-2/h1-2H3 |
InChI Key |
XDFCGNYGPKSMTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)



![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)





